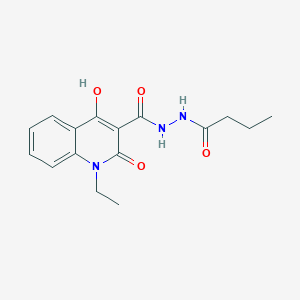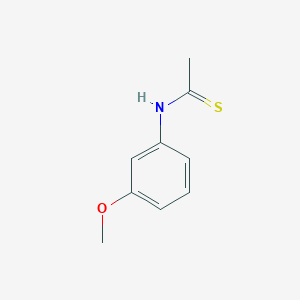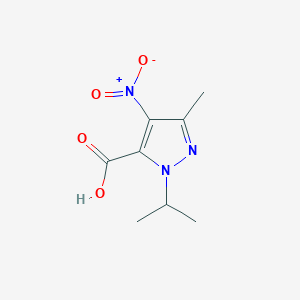
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C14H15NOS3 and a molecular weight of 309.474 g/mol . This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of cyclohexyl and thiophene groups attached to the thiazolidinone ring imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the condensation of cyclohexylamine, thiophene-2-carbaldehyde, and a thiazolidinone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thiophene or cyclohexyl groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various thiazolidinone derivatives with different substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions and ultimately results in cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 3-Phenethyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- 5-Cyclohex-3-enylmethylene-2-thioxo-thiazolidin-4-one
- 3-(2-Methoxy-ethyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- 5-(3-Cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The presence of different substituents can significantly impact the compound’s chemical and physical properties, as well as its biological activity.
Propriétés
Formule moléculaire |
C14H15NOS3 |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b12-9+ |
Clé InChI |
KKWYUQVJAZDZDH-FMIVXFBMSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)



![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)


